REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:12])[NH:8][C:9]=1[CH2:10]C)(=[O:3])[CH3:2].[CH3:13]C(=O)CC(=O)CC.[OH-].[NH4+]>C(O)C>[CH3:10][C:9]1[NH:8][C:7](=[O:12])[CH:6]=[CH:5][C:4]=1[C:1](=[O:3])[CH2:2][CH3:13] |f:2.3|
|
Name
|
C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(NC1CC)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring on a steam bath for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator at 50°-60° C. to a constant weight of 48.8 g
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Type
|
ADDITION
|
Details
|
a mixture of 5-amino-4-hexen-3-one and 4-amino-3-hexen-2-one in a weight ratio of 65:35
|
Type
|
ADDITION
|
Details
|
The mixture of amino-hexen-ones
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 100 ml of dimethylformamide
|
Type
|
ADDITION
|
Details
|
treated with methyl 2-propynoate
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was first gently heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystalline material that separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 90°-95° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(N1)=O)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |